physicochemical properties of 3'-Methyl-4'-nitro-biphenyl-2-ylamine
physicochemical properties of 3'-Methyl-4'-nitro-biphenyl-2-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 3'-Methyl-4'-nitro-biphenyl-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the , a substituted biphenyl compound of interest in synthetic and medicinal chemistry. We delve into its structural attributes, predictable physicochemical parameters, and the robust experimental methodologies required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven protocols to enable further research and application.
Introduction and Strategic Importance
Substituted biphenylamines are a class of compounds frequently encountered as privileged scaffolds in the development of novel therapeutic agents and functional materials. Their rigid, yet conformationally flexible, biphenyl core allows for precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. 3'-Methyl-4'-nitro-biphenyl-2-ylamine incorporates key functional groups—an amine, a nitro group, and a methyl group—that significantly influence its electronic, steric, and acid-base properties.
A thorough understanding of its physicochemical profile, including solubility, melting point, and ionization constant (pKa), is a non-negotiable prerequisite for any meaningful application, particularly in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and efficacy. This guide serves as a foundational resource, elucidating these core properties and providing the experimental framework for their accurate determination.
Synthesis and Structural Elucidation
The rational synthesis of 3'-Methyl-4'-nitro-biphenyl-2-ylamine is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is renowned for its mild conditions and high tolerance of various functional groups.[1]
A plausible synthetic route involves the coupling of (2-amino-3-methylphenyl)boronic acid with 1-bromo-4-nitrobenzene .
Proposed Synthetic Approach: Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add (2-amino-3-methylphenyl)boronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).[2]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[2]
-
Reaction : Heat the mixture with vigorous stirring, typically to 80-100 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[2]
-
Work-up and Purification : Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the target compound.[3]
Structural confirmation of the final product is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, showing characteristic shifts for the aromatic protons, the methyl group, and the amine protons.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.[4]
-
Infrared (IR) Spectroscopy : Identifies key functional groups, with characteristic stretching frequencies for the N-H bonds of the amine and the N-O bonds of the nitro group.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following table summarizes these key parameters.
| Property | Value / Description | Source / Rationale |
| CAS Number | 885280-87-5 | [5] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Calculated from structure |
| Molecular Weight | 228.25 g/mol | Calculated from formula |
| Appearance | Expected to be a yellow or off-white crystalline solid. | Based on similar nitro-aromatic compounds.[6] |
| Melting Point | Estimated range: 130-150 °C | Prediction based on related structures like 3-methyl-4-nitroaniline (136-141 °C) and the increased molecular weight of the biphenyl system.[6] Purity significantly impacts this value.[7] |
| Boiling Point | > 350 °C (Predicted) | High boiling point is expected due to the high molecular weight and polar functional groups. |
| Solubility Profile | Water : Sparingly soluble to insoluble.[8] Organic Solvents : Soluble in polar aprotic solvents (DMSO, DMF, Acetone) and moderately soluble in alcohols (Ethanol, Methanol).[9] | The large, nonpolar biphenyl core dominates, leading to low aqueous solubility. The polar amine and nitro groups enhance solubility in polar organic solvents. The principle of "like dissolves like" is key.[9][10] |
| pKa (Acid Dissociation Constant) | Estimated: 1.5 - 2.5 (for the protonated amine, NH₃⁺) | The amine group is basic. However, its basicity is significantly reduced by the strong electron-withdrawing effect of the nitro group on the adjacent ring, lowering the pKa of the conjugate acid compared to a simple aniline. |
Standardized Protocols for Experimental Determination
To ensure scientific rigor, the predicted properties must be confirmed experimentally. The following sections provide detailed, self-validating protocols for determining the core physicochemical parameters.
Melting Point Determination (Capillary Method)
Causality and Expertise: The melting point is a fundamental indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range.[7] The capillary method is the pharmacopeial standard, offering high precision.[11] A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11][12]
Protocol:
-
Sample Preparation : Finely powder the dry sample. Gently tap the open end of a capillary tube into the powder and then tap the closed end on a hard surface to compact the sample into a column of 2-3 mm.[11]
-
Initial Determination : Place the capillary in the melting point apparatus and heat at a rapid rate (e.g., 10 °C/min) to determine an approximate melting temperature.[7]
-
Accurate Determination : Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to about 15 °C below the approximate melting point.
-
Measurement : Decrease the heating rate to 1-2 °C/min.[12]
-
Data Recording : Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal liquefies (clear point). This range is the melting point.[11] For high-purity compounds, report values to the nearest 0.1 °C.[11]
-
Validation : Calibrate the apparatus using certified reference standards with known melting points.
Equilibrium Solubility Determination (Shake-Flask Method)
Causality and Expertise: The shake-flask method is considered the gold standard for determining equilibrium solubility.[9] It ensures that the solvent becomes fully saturated with the solute by allowing sufficient time for the dissolution process to reach equilibrium (typically 24-72 hours).[9] Subsequent quantification by a sensitive and specific method like High-Performance Liquid Chromatography (HPLC) is crucial for accuracy, as it can distinguish the analyte from any potential impurities or degradants.
Protocol:
-
Preparation : Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., buffered water at a specific pH, or an organic solvent) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration : Place the vial in a temperature-controlled shaker or agitator. Agitate the mixture for a set period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation : After equilibration, remove the vial and allow it to stand. Separate the undissolved solid from the solution via centrifugation, followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[9]
-
Quantification : Prepare a standard calibration curve of the compound using known concentrations. Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC method.
-
Calculation : Use the calibration curve to determine the concentration of the compound in the filtrate. This concentration is the equilibrium solubility, typically reported in mg/mL or µg/mL at the specified temperature.[9]
pKa Determination (Potentiometric Titration)
Causality and Expertise: The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For the amine group in our compound, we are determining the pKa of its conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺). Potentiometric titration is a highly reliable method that directly measures the change in pH as a titrant is added. The inflection point of the resulting sigmoid curve corresponds to the half-equivalence point, where pH = pKa.[13][14] Maintaining a constant ionic strength is important as it minimizes variations in activity coefficients.[14]
Protocol:
-
System Calibration : Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]
-
Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.[14]
-
Titration : Place the solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to protonate the amine fully.
-
Back-Titration : Subsequently, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[14]
-
Data Analysis : Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.
-
pKa Determination : Determine the equivalence point from the point of maximum slope on the curve (or by taking the first derivative). The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[14]
Conclusion
3'-Methyl-4'-nitro-biphenyl-2-ylamine is a molecule with a distinct physicochemical profile dictated by its composite structural features. Its poor aqueous solubility, moderate basicity, and high melting point are predictable consequences of its biphenyl core modified with nitro, amino, and methyl groups. While predictive data provides a valuable starting point, the robust experimental protocols detailed herein—for melting point, solubility, and pKa—are essential for generating the high-quality empirical data required for any advanced application. This guide provides the necessary framework for researchers to confidently characterize this molecule and unlock its potential in scientific discovery.
References
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link][3]
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International Journal of Informative & Research in Science & Social Science. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link][18]
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Pharma Innovation. (n.d.). CAS 885280-87-5 3'-Methyl-4'-nitro-biphenyl-2-ylamine. Retrieved from [Link][5]
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